molecular formula C21H19ClN4O2 B2478838 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899746-01-1

4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2478838
CAS RN: 899746-01-1
M. Wt: 394.86
InChI Key: NUOJULVUKRBADI-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as JNJ-47965567, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Antidepressant Synthesis

  • The compound is utilized in the synthesis of antidepressants like Befol. It's synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, serving as a reversible MAO inhibitor, indicating its potential in mental health treatments (Donskaya et al., 2004).

Antitumor Activity

  • A related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown antitumor properties. It inhibits the proliferation of cancer cell lines, suggesting the potential of similar compounds in cancer research (Ji et al., 2018).

Anti-Tubercular Properties

  • The synthesis of derivatives of similar benzamides has resulted in compounds with promising anti-tubercular activity. This suggests a potential application in treating tuberculosis (Nimbalkar et al., 2018).

Gastrokinetic Agents

  • Benzamides, including ones with structures similar to 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, have been studied for gastrokinetic activity. They affect gastric emptying and are potential treatments for related disorders (Kato et al., 1992).

Gefitinib Synthesis

  • The compound plays a role in the synthesis of Gefitinib, a drug used in cancer treatment. Its synthesis pathway involves similar benzamides (Jin et al., 2005).

properties

IUPAC Name

4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOJULVUKRBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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